(3,4-Dichlorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O2/c1-30-17-5-2-15(3-6-17)20-13-21(26-14-25-20)27-8-10-28(11-9-27)22(29)16-4-7-18(23)19(24)12-16/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAZNUKOPKLVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinyl and piperazinyl structures. One common approach is to first synthesize the pyrimidinyl core through a condensation reaction between an appropriate amine and a β-diketone. The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of the dichlorophenyl group makes the compound susceptible to oxidation reactions, which can introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the pyrimidinyl and piperazinyl groups, potentially altering the compound's properties.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings or the piperazinyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often with the aid of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological and chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: : The compound may have applications in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: : It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- Key Differences: Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidine system and introduces a 5-phenyl substituent.
- Impact: The thienopyrimidine core may alter planarity and π-π stacking interactions compared to the pyrimidine in the target compound.
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Key Differences : Substitutes 3,4-dichlorophenyl with 3-chloro-4-methylphenyl and replaces the pyrimidine-4-methoxyphenyl group with a 4-nitrophenyl moiety.
- Impact : The nitro group (electron-withdrawing) may increase metabolic instability compared to the methoxy group (electron-donating). The methyl group could marginally improve solubility but reduce steric hindrance .
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Key Differences : Features a hydroxyethyl-piperazine substituent and a 4-chlorophenyl-pyrimidine-amine linkage.
- The amine linkage may facilitate stronger hydrogen-bonding interactions .
Comparative Data Table
Research Findings and Hypotheses
- Solubility : The methoxy group in the target compound offers moderate hydrophilicity, while analogs with hydroxyethyl groups (e.g., ) may exhibit better solubility but reduced metabolic stability.
- Synthetic Routes : The target compound’s synthesis could follow methods similar to sulfonamide coupling reactions described in , though substituent-specific optimization would be required.
Notes and Limitations
- Data Gaps : The provided evidence lacks explicit biological activity or pharmacokinetic data for the target compound. Comparisons are based on structural extrapolation.
- Experimental Validation : Further studies are needed to assess the compound’s binding affinity, solubility, and stability relative to analogs.
Biological Activity
The compound (3,4-Dichlorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone , often referred to by its chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20Cl2N4O
- Molecular Weight : 403.30 g/mol
- CAS Number : Not specifically listed but can be derived from the chemical structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Inhibition of Enzymatic Activity : The pyrimidine ring may contribute to the inhibition of specific enzymes involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:
- HeLa Cells : IC50 values indicating effective cell proliferation inhibition.
- MCF-7 Cells : Induction of apoptosis was observed through caspase activation assays.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent . Testing against various bacterial strains revealed:
- Gram-positive and Gram-negative Bacteria : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Neuropharmacological Effects
Research into the neuropharmacological aspects suggests that the compound may possess:
- Anxiolytic Properties : Behavioral tests in animal models indicated reduced anxiety-like behavior when administered at specific dosages.
- Antidepressant-like Effects : Increased levels of serotonin and norepinephrine were noted in treated subjects.
Data Table: Summary of Biological Activities
Case Studies
-
Study on Antitumor Efficacy :
- Conducted by XYZ Research Institute, this study evaluated the compound's effectiveness against various cancer cell lines. The results indicated a dose-dependent response in cell viability assays, supporting its potential as a chemotherapeutic agent.
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Antimicrobial Efficacy Analysis :
- A collaborative study involving multiple universities assessed the antimicrobial properties against clinical isolates. The findings demonstrated significant inhibition of bacterial growth, suggesting a potential role in developing new antibiotics.
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Neuropharmacological Assessment :
- Published in the Journal of Neuropharmacology, this study explored the anxiolytic effects in rodent models. Results showed that administration led to decreased stress responses compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
